Methyl 3,5-diisopropyl-4-methoxybenzoate
Description
Methyl 3,5-diisopropyl-4-methoxybenzoate is a substituted aromatic ester characterized by a benzoate backbone functionalized with two isopropyl groups at positions 3 and 5, a methoxy group at position 4, and a methyl ester at position 1. This compound is notable for its steric hindrance due to the bulky isopropyl substituents, which influence its physicochemical properties, such as solubility, melting point, and reactivity.
Properties
Molecular Formula |
C15H22O3 |
|---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
methyl 4-methoxy-3,5-di(propan-2-yl)benzoate |
InChI |
InChI=1S/C15H22O3/c1-9(2)12-7-11(15(16)18-6)8-13(10(3)4)14(12)17-5/h7-10H,1-6H3 |
InChI Key |
QEAHZPQAOUAEGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1OC)C(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,5-diisopropyl-4-methoxybenzoate typically involves the esterification of 3,5-diisopropyl-4-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of advanced catalytic systems and controlled reaction environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-diisopropyl-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The isopropyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,5-diisopropyl-4-methoxybenzaldehyde, while reduction may produce 3,5-diisopropyl-4-methoxybenzyl alcohol.
Scientific Research Applications
Methyl 3,5-diisopropyl-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3,5-diisopropyl-4-methoxybenzoate involves its interaction with specific molecular targets. The methoxy and isopropyl groups play a crucial role in its binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with other methyl esters of aromatic or terpenoid acids. Key comparisons include:

Key Observations :
- Steric Effects : The isopropyl groups in this compound create significant steric hindrance, reducing its reactivity in nucleophilic substitution compared to less hindered esters like sandaracopimaric acid methyl ester .
- Aromaticity: Unlike terpenoid-based esters (e.g., torulosic acid methyl ester), the aromatic backbone of this compound enhances stability under acidic conditions and UV radiation .
Physicochemical Properties
Data from methyl ester analogs (Table 3, ) suggest trends in properties such as solubility and thermal stability:
Key Findings :
- The bulky isopropyl groups in this compound likely reduce its solubility in nonpolar solvents compared to linear terpenoid esters .
- Its aromatic structure confers superior thermal and photochemical stability relative to alicyclic esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

